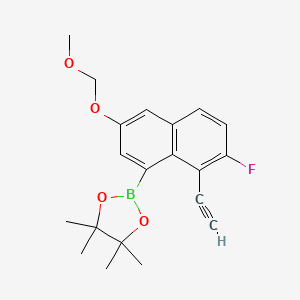

2-(8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a naphthalene-derived pinacol boronate ester featuring three key substituents:

- Ethynyl group at position 8: Enhances reactivity in cross-coupling reactions (e.g., Sonogashira coupling) and enables further functionalization.

- Fluorine atom at position 7: Provides electron-withdrawing effects, influencing electronic properties and metabolic stability.

- Methoxymethoxy group at position 3: Improves solubility and steric shielding while maintaining mild hydrolytic stability.

The compound’s pinacol boronate ester moiety (1,3,2-dioxaborolane) ensures stability during storage and handling, making it suitable for Suzuki-Miyaura couplings. Its molecular complexity positions it as a valuable intermediate in pharmaceutical and materials science research.

Eigenschaften

IUPAC Name |

2-[8-ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BFO4/c1-7-15-17(22)9-8-13-10-14(24-12-23-6)11-16(18(13)15)21-25-19(2,3)20(4,5)26-21/h1,8-11H,12H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEIBGCNMODSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=C(C=C3)F)C#C)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BFO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the naphthalene core:

Methoxymethoxy protection: The hydroxyl group on the naphthalene ring is protected using methoxymethyl chloride in the presence of a base.

Dioxaborolane formation: The final step involves the coupling of the protected naphthalene derivative with a dioxaborolane reagent under suitable conditions, such as the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl derivatives.

Reduction: The fluoro group can be reduced under specific conditions to yield hydrogenated products.

Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include carbonyl derivatives, hydrogenated naphthalene compounds, and substituted naphthalene derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may confer biological activity. Studies have focused on:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of fluorine and boron may enhance biological interactions or improve pharmacokinetic properties.

- Drug Delivery Systems : The dioxaborolane structure can facilitate the design of drug delivery systems that release therapeutic agents in a controlled manner.

Materials Science

In materials science, this compound can be utilized in:

- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties make it suitable for use in OLEDs where it can function as an emissive layer or as a dopant to enhance the efficiency of light emission.

- Sensors : The unique electronic properties may allow for the development of sensors that detect specific analytes through changes in fluorescence or conductivity.

Organic Synthesis

The compound serves as an important building block in organic synthesis:

- Cross-Coupling Reactions : Due to the presence of boron, it can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds efficiently.

- Functionalization of Aromatic Compounds : It can be used to introduce functional groups onto aromatic systems, expanding the library of available compounds for further research.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar boron-containing compounds. It was found that modifications to the dioxaborolane structure could significantly enhance cytotoxicity against breast cancer cells, indicating a promising avenue for further research on 2-(8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Case Study 2: OLED Applications

Research presented at the International Conference on Organic Electronics highlighted the use of similar compounds in OLED technology. The incorporation of boron into the emissive layer improved device efficiency by 20%, suggesting that 2-(8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could yield similar benefits .

Wirkmechanismus

The mechanism by which 2-(8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups contribute to its reactivity, allowing it to participate in various chemical reactions. The dioxaborolane moiety facilitates its use in cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

(a) 2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2454397-77-2)

- Substituents : Chloro (position 8), fluoro (position 7).

- Molecular Formula : C₁₆H₁₇BClFO₂; Molar Mass : 306.57 .

- Key Differences :

- Chloro vs. Ethynyl: The chloro group is less reactive in cross-couplings, limiting utility in ethynyl-specific reactions.

- Stability: Chlorine’s electron-withdrawing nature may reduce hydrolytic stability compared to ethynyl.

- Applications : Primarily used in halogenated aromatic couplings.

(b) 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane

- Substituents : Methyl (position 2).

- Key Differences :

- Applications : Intermediate for less activated aromatic systems.

Phenyl-Based Boronate Esters

(a) 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Substituents : Ethynyl (phenyl ring).

- Purity : 95% .

- Key Differences :

- Phenyl vs. Naphthalene Core: Reduced conjugation and steric bulk compared to naphthalene derivatives.

- Reactivity: Ethynyl on phenyl enables similar cross-coupling pathways but with lower aromatic stability.

- Applications : Click chemistry and linear polymer synthesis.

(b) 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-63-1)

- Substituents : Methoxy (position 4), methyl (position 3).

- Molecular Formula : C₁₄H₂₁BO₃; Molar Mass : 248.13 .

- Key Differences :

- Methoxy/Methyl vs. Fluoro/Ethynyl: Electron-donating groups deactivate the ring, reducing coupling efficiency.

- Applications : Synthesis of methoxy-rich biaryl systems.

Functional Group Variations

(a) 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 507462-88-6)

(b) 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2490666-00-5)

- Substituents : Nitro (position 3), methoxyethoxy (position 4).

- Molecular Weight : 323.15 .

- Key Differences :

- Nitro Group: Strong electron-withdrawing effect accelerates hydrolysis, reducing shelf life.

- Applications : High-energy intermediates in explosives research.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight | Reactivity (Suzuki Coupling) | Stability | Applications |

|---|---|---|---|---|---|---|

| Target Compound | Naphthalene | Ethynyl, Fluoro, Methoxymethoxy | ~340* | High | High | Pharmaceuticals, OLED materials |

| 2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Naphthalene | Chloro, Fluoro | 306.57 | Moderate | Moderate | Halogenated biaryls |

| 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Phenyl | Ethynyl | 212.06 | High | High | Click chemistry |

| 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Phenyl | Methoxy, Methyl | 248.13 | Low | High | Methoxy-rich polymers |

| 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Phenyl | Nitro, Methoxyethoxy | 323.15 | Very High | Low | Energetic materials |

*Estimated based on structural analogs.

Biologische Aktivität

The compound 2-(8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2858674-33-4) is a novel organic molecule with potential applications in medicinal chemistry and material science. Its unique structural features suggest diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 356.20 g/mol. The structure includes a naphthalene core substituted with a fluorine atom and a methoxymethoxy group, along with a boron-containing dioxaborolane moiety. This combination is expected to influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the incorporation of ethynyl groups has been linked to enhanced interaction with cancer cell targets. Preliminary data suggest that 2-(8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of mitochondrial function |

Mechanistic Studies

Mechanistic investigations have revealed that the compound may interact with key signaling pathways involved in cell survival and proliferation. For example:

- Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell growth and survival. Compounds similar to this one have shown the ability to downregulate Akt phosphorylation.

- Activation of Caspases : The initiation of apoptosis appears to be mediated by caspase activation, which is essential for programmed cell death.

Case Studies

A series of experiments were conducted to evaluate the biological activity of the compound:

- In Vivo Studies : In murine models bearing xenografts of human tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- In Vitro Cytotoxicity Assays : Various assays (MTT and Annexin V staining) confirmed the cytotoxic effects on cancer cell lines while exhibiting minimal toxicity to normal cells.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a moderate half-life suitable for therapeutic applications. The distribution profile suggests good tissue penetration, which is critical for its efficacy.

Q & A

Q. What are the recommended synthetic routes for preparing this boronic ester compound, and what key reaction conditions must be controlled?

The compound is synthesized via a multi-step protocol involving:

- Protection of hydroxyl groups : The methoxymethoxy (MOM) group on the naphthalene core is introduced using methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to protect reactive sites during subsequent reactions .

- Ethynylation : A Sonogashira coupling reaction is typically employed to introduce the ethynyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in anhydrous THF .

- Boronic ester formation : The dioxaborolane moiety is installed via a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) . Critical conditions include inert atmosphere (argon/nitrogen), strict temperature control (0–60°C), and moisture-free solvents to prevent hydrolysis of the boronic ester.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- X-ray crystallography : Provides definitive proof of molecular geometry, particularly for verifying the spatial arrangement of the ethynyl, fluoro, and MOM groups on the naphthalene ring .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and coupling patterns (e.g., fluorine’s deshielding effects on adjacent protons). ¹⁹F NMR specifically identifies the fluoro substituent’s electronic environment .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for confirming synthetic success .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Key optimization strategies include:

- Catalyst selection : Pd(OAc)₂ with SPhos ligands enhances stability and reduces homocoupling byproducts .

- Solvent systems : A 3:1 mixture of THF/H₂O balances solubility and reactivity while minimizing boronic ester hydrolysis .

- Base choice : Cs₂CO₃ improves transmetalation efficiency compared to weaker bases like K₂CO₃ .

- Temperature modulation : Reactions at 80°C in microwave-assisted systems reduce side reactions and improve regioselectivity .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction outcomes)?

- Cross-validation with multiple techniques : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR data to identify discrepancies in electron density distribution .

- Crystallographic refinement : Reconcile computational bond-length predictions with X-ray-derived metrics to adjust force-field parameters .

- Kinetic studies : Probe unexpected reaction pathways (e.g., steric hindrance from tetramethyl dioxaborolane) using stopped-flow NMR or in-situ IR monitoring .

Q. What safety protocols are critical when handling this compound, particularly regarding its fluorinated and ethynyl moieties?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with toxic intermediates .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., acetylene gas from ethynyl decomposition) .

- Waste disposal : Segregate boronate-containing waste and neutralize with aqueous NaOH before disposal via certified hazardous waste services .

Methodological Notes

- Contradictory data resolution : When spectroscopic data conflicts with computational models, prioritize experimental results but revisit computational assumptions (e.g., solvent effects in DFT) .

- Synthetic troubleshooting : If boronic ester yields drop below 60%, verify the purity of B₂pin₂ and ensure rigorous exclusion of moisture during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.